Antiproliferative Activity: cPA Opposes LPA-Induced Proliferation in NIH3T3 Fibroblasts
In NIH3T3 fibroblasts, cyclic-PA (cPA) is antiproliferative, whereas LPA and alkenyl-glycerophosphate both induce proliferation [1]. This functional opposition was demonstrated in the same cell system under identical conditions, establishing that the cyclic phosphate ring converts a growth-promoting lipid mediator into a growth-inhibitory one. This finding has been corroborated in colorectal cancer cells (DLD-1), where cPA induces G0/G1 cell cycle arrest via downregulation of cyclin D1 and inhibition of AKT phosphorylation [2].
| Evidence Dimension | Cell proliferation response |
|---|---|
| Target Compound Data | Antiproliferative (cPA / cyclic-PA) |
| Comparator Or Baseline | LPA: proliferation induced; alkenyl-GP: proliferation induced |
| Quantified Difference | Opposite functional direction (proliferation vs. anti-proliferation) |
| Conditions | NIH3T3 mouse fibroblast cell line; Fischer et al. 1998 |
Why This Matters
Researchers studying anti-mitogenic mechanisms or screening compounds for cell cycle inhibition cannot substitute LPA for cPA without generating diametrically opposite data.
- [1] Fischer DJ, Liliom K, Guo Z, Nusser N, Virág T, Murakami-Murofushi K, Kobayashi S, Erickson JR, Sun G, Miller DD, Tigyi G. Naturally occurring analogs of lysophosphatidic acid elicit different cellular responses through selective activation of multiple receptor subtypes. Mol Pharmacol. 1998 Dec;54(6):979-88. doi: 10.1124/mol.54.6.979. PMID: 9855625. View Source
- [2] Cyclic phosphatidic acid induces G0/G1 arrest, inhibits Akt phosphorylation, and downregulates cyclin D1 expression in colorectal cancer cells. CiNii Research. https://cir.nii.ac.jp/crid/1050564288867586176 View Source
